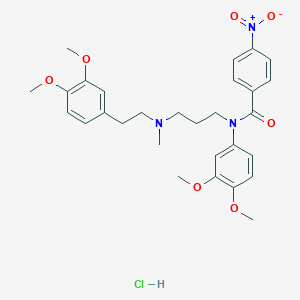

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Overview

Description

BRL-32872A is an experimental drug candidate that provides a novel approach to the treatment of cardiac arrhythmia. It is a derivative of verapamil and possesses the ability to inhibit calcium membrane channels. Specific modifications in hydrogen bonding activity, nitrogen lone pair availability, and molecular flexibility allow BRL-32872A to inhibit potassium channels as well. As such, BRL-32872A is classified as both a class III (potassium blocking) and class IV (calcium blocking) antiarrhythmic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL-32872A involves several key steps:

Condensation: 3-Chloropropionyl chloride is condensed with 4-aminoveratrole in the presence of triethylamine to give the chloropropionamide.

Alkylation: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is alkylated with the chloropropionamide in refluxing acetonitrile to afford the aminopropionamide.

Reduction: The aminopropionamide is subsequently reduced to diamine with lithium aluminium hydride in boiling tetrahydrofuran.

Acylation: Finally, the diamine is acylated with 4-nitrobenzoyl chloride to give the target amide.

Industrial Production Methods

Industrial production methods for BRL-32872A would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BRL-32872A undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: The nitro group in BRL-32872A can be reduced to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products

Oxidation: Various oxidation products depending on the extent of oxidation.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives of BRL-32872A.

Scientific Research Applications

BRL-32872A has several scientific research applications:

Chemistry: Used as a model compound to study the effects of potassium and calcium channel blocking.

Biology: Investigated for its effects on cellular ion channels and action potentials.

Medicine: Explored as a potential treatment for cardiac arrhythmia due to its dual blocking properties.

Industry: Potential applications in the development of new antiarrhythmic drugs.

Mechanism of Action

BRL-32872A exerts its effects by blocking both potassium and calcium channels. It binds with high affinity to open human ether-a-go-go-related gene potassium channels and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

Azimilide: Another antiarrhythmic agent with potassium channel blocking properties.

Verapamil: A calcium channel blocker from which BRL-32872A is derived.

E-4031: A selective blocker of the delayed rectifier potassium current.

Uniqueness

BRL-32872A is unique in its dual blocking properties, targeting both potassium and calcium channels. Unlike other class III antiarrhythmic agents, BRL-32872A does not induce reverse-rate dependency of action potential prolongation, making it potentially safer with fewer adverse effects .

Biological Activity

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C20H28N2O5

- Molecular Weight: 372.45 g/mol

- CAS Number: Not specified in the available literature.

The compound features two methoxy groups on the phenyl rings, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Receptor Modulation: The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling pathways.

- Inhibition of Enzymatic Activity: It could inhibit enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: The presence of methoxy groups may provide antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance, derivatives with methoxy substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage and improve cognitive function in animal models.

| Study | Compound | Model | Effect | |

|---|---|---|---|---|

| Compound C | Rat Model | Reduced neuronal death | Suggests potential for treating neurodegenerative diseases |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with a dose-dependent response observed.

- Neuroprotective Study : In an experimental model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation in the brain.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation |

| Neuroprotective | Protects against oxidative stress and improves cognition |

| Antioxidant | Scavenges free radicals and reduces cellular damage |

Properties

CAS No. |

113241-47-7 |

|---|---|

Molecular Formula |

C29H36ClN3O7 |

Molecular Weight |

574.1 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |

InChI Key |

CMKVOHIRMCFVBJ-UHFFFAOYSA-N |

SMILES |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

Canonical SMILES |

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |

Key on ui other cas no. |

113241-47-7 |

Synonyms |

BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.